molecular formula C16H10O5 B039093 8,9-Dihydroxy-1-methylcoumestan CAS No. 115532-07-5

8,9-Dihydroxy-1-methylcoumestan

Cat. No.: B039093
CAS No.: 115532-07-5
M. Wt: 282.25 g/mol
InChI Key: BAEPLXZETIZHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ai3-29795, also known as apramycin sulfate, is an aminoglycoside antibiotic produced by the bacterium Streptomyces tenebrarius. It is primarily used in veterinary medicine to treat bacterial infections in animals. Apramycin sulfate is known for its ability to bind to the deep groove of RNA, thereby inhibiting protein synthesis in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Apramycin sulfate is typically produced through fermentation processes involving Streptomyces tenebrarius. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the fermentation broth. The extraction process involves several steps, including filtration, precipitation, and purification to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of apramycin sulfate involves large-scale fermentation. The fermentation conditions, such as temperature, pH, and nutrient concentration, are carefully controlled to maximize yield. After fermentation, the compound is extracted and purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Apramycin sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups in apramycin sulfate, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Apramycin sulfate has several scientific research applications, including:

Mechanism of Action

Apramycin sulfate exerts its effects by binding to the deep groove of bacterial RNA. This binding interferes with the translation process, inhibiting protein synthesis and ultimately leading to bacterial cell death. The compound specifically targets the ribosomal RNA, preventing the proper assembly of the ribosome and disrupting the production of essential proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Apramycin Sulfate

Apramycin sulfate is unique due to its specific binding affinity for the deep groove of RNA, which distinguishes it from other aminoglycosides. Additionally, its primary use in veterinary medicine sets it apart from other aminoglycosides that are more commonly used in human medicine .

Properties

CAS No.

115532-07-5

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

8,9-dihydroxy-1-methyl-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C16H10O5/c1-7-3-2-4-11-13(7)15-14(16(19)21-11)8-5-9(17)10(18)6-12(8)20-15/h2-6,17-18H,1H3

InChI Key

BAEPLXZETIZHEU-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O

Key on ui other cas no.

115532-07-5

Synonyms

11,12-DHMC
11,12-dihydroxy-5-methylcoumestan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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